molecular formula C8H8N4O2 B2549596 N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide CAS No. 1601722-70-6

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide

カタログ番号 B2549596
CAS番号: 1601722-70-6
分子量: 192.178
InChIキー: CJUNIUJTQMFZLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide, also known as CP-690,550, is a synthetic small molecule that acts as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide selectively inhibits JAK3 by binding to its ATP-binding pocket and preventing its activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling and immune cell development. By inhibiting JAK3, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide effectively reduces immune cell activation and cytokine production, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to effectively reduce inflammation and immune cell activation in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis.

実験室実験の利点と制限

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3-mediated cytokine signaling pathways in various biological processes. However, its clinical development has been hampered by its potential side effects, including an increased risk of infections and malignancies. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has a short half-life and requires frequent dosing, which may limit its clinical utility.

将来の方向性

There are several potential future directions for the development of JAK3 inhibitors, including the identification of more potent and selective compounds with improved pharmacokinetic properties. Additionally, JAK3 inhibitors may have potential applications in the treatment of various autoimmune and inflammatory diseases beyond rheumatoid arthritis and psoriasis, such as multiple sclerosis and systemic lupus erythematosus. Further research is needed to fully understand the potential therapeutic applications of JAK3 inhibitors and to address their potential side effects.

合成法

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with cyanomethyl bromide to yield N-(cyanomethyl)-2-oxo-1,2-dihydropyrimidine-4-carboxamide. The resulting compound is then treated with acetic anhydride to form N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide.

科学的研究の応用

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and immune cell activation by inhibiting JAK3-mediated cytokine signaling pathways.

特性

IUPAC Name

N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-2-4-10-7(13)6-12-5-1-3-11-8(12)14/h1,3,5H,4,6H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUNIUJTQMFZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。